Lorcaserin N-Oxide
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Overview
Description
Lorcaserin N-Oxide is a derivative of Lorcaserin, a compound known for its use as a serotonin 2C receptor agonist. Lorcaserin has been primarily used in the treatment of obesity due to its ability to promote satiety and reduce food intake . This compound, as an oxidized form of Lorcaserin, retains some of the pharmacological properties of its parent compound while potentially offering unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lorcaserin N-Oxide typically involves the oxidation of Lorcaserin. One common method for synthesizing N-oxides is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as titanium silicalite (TS-1) in methanol . This method is efficient and environmentally friendly, providing high yields of the desired N-oxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar oxidation protocols but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Lorcaserin N-Oxide can undergo various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Conjugation: The N-oxide can form conjugates with other molecules, enhancing its solubility and bioavailability.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) with titanium silicalite (TS-1) in methanol.
Reduction: Zinc and acetic acid.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Reduction: Lorcaserin.
Substitution: Various substituted derivatives of this compound.
Conjugation: Conjugates with glucuronide or sulfate.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to study the reactivity of N-oxide functional groups.
Biology: Investigated for its effects on serotonin receptors and potential therapeutic applications.
Medicine: Explored for its potential use in treating obesity and related metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a model compound for studying N-oxide chemistry
Mechanism of Action
Lorcaserin N-Oxide is believed to exert its effects through the selective activation of serotonin 2C receptors, similar to Lorcaserin. This activation stimulates pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus, leading to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors. This results in satiety and decreased food intake .
Comparison with Similar Compounds
Similar Compounds
Lorcaserin: The parent compound, known for its use in treating obesity.
WAY-163909: Another serotonin 2C receptor agonist used in the treatment of obesity and other conditions.
Trimethylamine-N-oxide (TMAO): A naturally occurring N-oxide with relevance to cardiovascular health.
Uniqueness
Lorcaserin N-Oxide is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar serotonin receptor agonists. Its ability to form conjugates and participate in unique chemical reactions makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3 |
InChI Key |
OBKJFJJRKLOMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)O |
Origin of Product |
United States |
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